molecular formula C11H14N2O2 B3078220 (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid CAS No. 1049984-05-5

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No. B3078220
CAS RN: 1049984-05-5
M. Wt: 206.24 g/mol
InChI Key: BGIXKHYNFLDHDA-ZJUUUORDSA-N
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Description

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as PMP-2-carboxylic acid and is a derivative of pyrrolidine.

Scientific Research Applications

Influenza Neuraminidase Inhibition

The compound has been studied for its potential as an influenza neuraminidase inhibitor. Specifically, its derivatives showed potent inhibitory activity against influenza neuraminidase, a key enzyme in the life cycle of the influenza virus. The X-ray crystallographic structure of one such derivative bound to neuraminidase revealed significant interactions contributing to its inhibitory activity (Wang et al., 2001).

Spectroscopic Properties and Quantum Mechanical Study

The compound has been subject to spectroscopic analysis using FT-IR, NMR, and UV techniques, as well as quantum chemical methods at different levels of theory. The studies provided insights into its spectroscopic properties, molecular electrostatic potential, and other molecular characteristics, highlighting its potential in various scientific applications (Devi, Bishnoi, & Fatma, 2020).

Aurora Kinase Inhibition for Cancer Treatment

Compounds related to (2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid have been studied as Aurora kinase inhibitors, suggesting their potential application in cancer treatment. Aurora kinases are essential for cell division, and their inhibition could be a strategy for cancer therapy (ヘンリー,ジェームズ, 2006).

Synthesis and Biological Activity Prediction

The compound has been involved in the synthesis of novel bicyclic systems, and the biological activity of these synthesized compounds was predicted using computer-aided methods. Such studies contribute to the discovery and development of new bioactive molecules (Kharchenko, Detistov, & Orlov, 2008).

properties

IUPAC Name

(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8/h1-3,6,9-10,13H,4-5,7H2,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIXKHYNFLDHDA-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 3
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 4
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
(2S,4R)-4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid

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